REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[H-].[Na+].F[C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([F:18])[C:13]=1[N+:19]([O-:21])=[O:20]>CN(C)C=O>[F:18][C:14]1[C:13]([N+:19]([O-:21])=[O:20])=[C:12]([NH:4][C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=2[F:1])[CH:17]=[CH:16][CH:15]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC=C1)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
the reaction stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Upon disappearance of 2-fluoroaniline the reaction was partitioned between saturated ammonium chloride (50 mL) and ethyl acetate (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organics were dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The product was purified on silica gel using the ISCO (0-70% ethyl acetate/hexane)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C=CC1)NC1=C(C=CC=C1)F)[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |